Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt
Brand Name: Vulcanchem
CAS No.: 1216563-33-5
VCID: VC0171518
InChI: InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7)
SMILES: C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C13H20F3N3O8
Molecular Weight: 403.31

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt

CAS No.: 1216563-33-5

Cat. No.: VC0171518

Molecular Formula: C13H20F3N3O8

Molecular Weight: 403.31

* For research use only. Not for human or veterinary use.

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt - 1216563-33-5

Specification

CAS No. 1216563-33-5
Molecular Formula C13H20F3N3O8
Molecular Weight 403.31
IUPAC Name 4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C11H19N3O6.C2HF3O2/c12-9(10(19)13-5-1-3-7(15)16)11(20)14-6-2-4-8(17)18;3-2(4,5)1(6)7/h9H,1-6,12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18);(H,6,7)
SMILES C(CC(=O)O)CNC(=O)C(C(=O)NCCCC(=O)O)N.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Identity

Molecular Composition and Identification

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is identified in chemical databases with PubChem CID 46780291 and CAS number 1216563-33-5 . The compound features a molecular formula of C13H20F3N3O8 with a calculated molecular weight of 403.31 g/mol, as computed by PubChem 2.2 . This complex structure consists of aminomalonic acid linked to two 4-aminobutyric acid molecules through amide bonds, with trifluoroacetic acid forming the salt component . The parent compound for this salt is CID 46780292, identified as 4-[[2-Amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid, which combines with trifluoroacetic acid (CID 6422) to form the complete salt structure . This structural arrangement contributes to the compound's unique chemical and biological properties, distinguishing it from related molecules and precursors .

Nomenclature and Alternative Identifications

The compound possesses several synonyms and alternative identifiers used across different chemical databases and research literature . Its IUPAC name is 4-[[2-amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid, which precisely describes its structural composition . Additional depositor-supplied synonyms include AMINOMALONIC ACID BIS(4-AMINOBUTYRIC ACID)AMIDE, TRIFLUOROACETIC ACID SALT and 2,2,2-Trifluoroacetic acid compound with 4,4'-((2-aminomalonyl)bis(azanediyl))dibutyric acid (1:1) . The compound is also identified in various databases by unique identifiers such as DTXSID90675584 in the DSSTox Substance ID system and Q82598087 in Wikidata . These multiple identifiers facilitate cross-referencing across different chemical databases and research platforms, enhancing accessibility for researchers investigating this compound's properties and applications .

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical structure of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt, with its multiple functional groups including amide bonds, amino groups, and carboxylic acid moieties, contributes to its specific reactivity patterns . The compound has a documented shelf life of approximately 1095 days (3 years) when stored under appropriate conditions, indicating relatively good stability for a complex organic molecule. This stability makes it practical for research applications where long-term storage may be necessary between experimental uses. The presence of the trifluoroacetic acid component likely influences the compound's acid-base properties, potentially affecting its behavior in solution and interactions with other molecules . These chemical properties collectively determine the compound's behavior in various research contexts and influence its potential applications in proteomics and medicinal chemistry.

Research Applications

Applications in Proteomics

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has found significant application in proteomics research, where it serves as a valuable tool for investigating protein structures and functions. The compound's ability to interact with specific proteins and enzymes makes it particularly useful for studying protein dynamics, conformational changes, and molecular interactions that are central to understanding cellular processes. These interactions can potentially alter protein activity and function, providing insights into regulatory mechanisms and pathways that might be targeted for therapeutic intervention. Researchers utilize this compound in various proteomics techniques, including protein labeling, affinity purification, and structural studies, contributing to advances in our understanding of protein function in biological systems. The compound's solubility in common laboratory solvents enhances its utility in these applications, allowing for flexibility in experimental design and compatibility with various proteomics methodologies.

Mechanism of Action

Molecular Interactions

The mechanism of action for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt primarily involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes through various molecular interactions, including hydrogen bonding, ionic interactions, and potentially hydrophobic interactions, depending on the specific target protein. These binding interactions can induce conformational changes in the target proteins, potentially altering their three-dimensional structure and, consequently, their functional properties. The compound's multiple functional groups, including amide bonds, amino groups, and carboxylic acid moieties, provide various potential interaction sites with protein targets, contributing to its specific binding profile . Understanding these molecular interactions is essential for elucidating the compound's effects on biological systems and for developing potential applications in both research and therapeutic contexts.

Biochemical Effects

The binding of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt to proteins and enzymes can lead to various biochemical effects, depending on the specific targets and pathways involved. These effects may include modulation of enzyme activity, alteration of protein-protein interactions, or interference with signaling cascades that regulate cellular processes. By affecting protein function, the compound could potentially influence various cellular activities, such as metabolism, signal transduction, or gene expression, depending on the specific proteins targeted. The precise biochemical consequences would depend on the biological context, the specific proteins involved, and the nature of the interactions between the compound and its molecular targets. Research into these biochemical effects could provide insights into potential applications in both basic science and applied research, including drug development and therapeutic interventions targeting specific protein functions.

Comparative Analysis with Related Compounds

Structural Relationships

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt shares structural relationships with several compounds, particularly its constituent components and related derivatives . The compound's parent structure, 4-[[2-Amino-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid (CID 46780292), represents the free base form without the trifluoroacetic acid component . Aminomalonic acid, a key precursor in its synthesis, contributes the central structural element that links the two 4-aminobutyric acid molecules . Trifluoroacetic acid (CID 6422), as the salt-forming component, influences the compound's solubility, stability, and potentially its interactions with biological targets . These structural relationships are important for understanding the compound's chemical behavior and for designing related compounds with potentially enhanced properties or modified activities . The specific arrangement of functional groups in this compound confers unique chemical and biological properties that distinguish it from its structural relatives.

Functional Comparison

Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt exhibits distinct functional properties compared to related compounds, due to its unique combination of structural features . While specific comparative data is limited in the available search results, the compound's behavior likely differs from its precursors in terms of solubility, stability, and biological activity. The presence of multiple amide bonds, amino groups, and carboxylic acid moieties in a specific arrangement contributes to its distinct chemical profile and interactions with biological systems . The trifluoroacetic acid component, forming the salt, influences the compound's physical properties such as solubility and potentially its ability to cross biological membranes or interact with specific targets . These functional differences highlight the importance of the specific structural arrangement in determining the compound's properties and applications, and may guide the development of related compounds with modified structures for specific purposes .

PropertyValueSource
Molecular FormulaC13H20F3N3O8
Molecular Weight403.31 g/mol
CAS Number1216563-33-5
PubChem CID46780291
Creation Date2010-07-26
Modification Date2025-03-15
Shelf LifeApproximately 1095 days
SolubilitySoluble in DMSO, methanol, and water

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